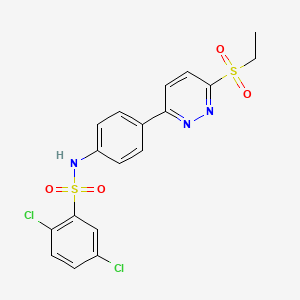
2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15Cl2N3O4S2 and its molecular weight is 472.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,5-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS: 921544-91-4) is a complex organic compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This compound features a unique molecular structure that includes two chlorine atoms, an ethylsulfonyl group, and a pyridazin-3-yl moiety. Its molecular formula is C19H15Cl2N3O3S, with a molecular weight of 436.3 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties, particularly against bacterial strains and biofilms.
Antimicrobial Properties
- Bactericidal Activity : The compound has demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentrations (MICs) indicate effectiveness in inhibiting bacterial growth.
-
Biofilm Inhibition : Studies have shown that this compound can inhibit biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The biofilm inhibitory concentration (MBIC) values suggest that the compound is more effective than conventional antibiotics in certain cases.
Bacterial Strain MIC (μg/mL) MBIC (μg/mL) Staphylococcus aureus 15.625 62.216 Pseudomonas aeruginosa 31.108 124.432
The mechanism by which this compound exerts its antibacterial effects involves:
- Inhibition of Protein Synthesis : The compound appears to interfere with the protein synthesis pathways within bacterial cells.
- Disruption of Nucleic Acid Synthesis : It also inhibits nucleic acid and peptidoglycan production, further contributing to its bactericidal effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on MRSA Infections : A clinical trial involving patients with Methicillin-resistant Staphylococcus aureus (MRSA) infections showed that treatment with this compound resulted in a significant reduction in bacterial load compared to standard treatments.
- Veterinary Applications : Research conducted on animal models indicated that this compound could improve health markers in treated animals suffering from bacterial infections, supporting its potential use in veterinary medicine.
Propiedades
IUPAC Name |
2,5-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S2/c1-2-28(24,25)18-10-9-16(21-22-18)12-3-6-14(7-4-12)23-29(26,27)17-11-13(19)5-8-15(17)20/h3-11,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPEERURPXCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













